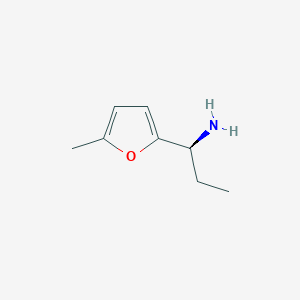![molecular formula C7H7NO B1314854 4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one CAS No. 313663-81-9](/img/structure/B1314854.png)
4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one, commonly known as DHP, is a cyclopentanone derivative that has been widely studied for its various applications in both scientific research and industrial applications. It is a colorless, crystalline solid with a melting point of 116-118 °C and a boiling point of 195-197 °C. DHP is a versatile compound that has been used in various areas, such as organic synthesis, drug development, and materials science.
Applications De Recherche Scientifique
Synthetic Pathways and Applications
The derivatives of cyclopenta[b]pyrrol-5(1H)-one have found significant applications in various fields of scientific research, especially in the synthesis of pharmaceuticals, plant protection agents, synthetic resins, antioxidants, and plastics. These compounds are pivotal in the synthesis of fourth-generation Cefpirome, indicating their importance in pharmaceutical research. The synthesis routes such as the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, especially the acrolein route with a yield of up to 87.4%, highlight the compound's versatility and potential for development in organic synthesis and medicinal chemistry (Fu Chun, 2007).
Mechanistic Insights and Synthetic Methodologies
The compound also serves as a cornerstone for innovative synthetic methodologies, including the synthesis of cyclopenta[b]pyrroles through pyrrolidine-mediated reactions with triazines and cyclobutanone. This synthetic pathway emphasizes the compound's role in generating new cyclic structures via tandem cycloaddition/cycloreversion/ring rearrangement reactions, providing valuable mechanistic insights and expanding the toolbox for heterocyclic chemistry (Long Ye et al., 2010).
Catalytic Applications and Pharmaceutical Synthesis
Further demonstrating its utility, cyclopenta[b]pyrrol-5(1H)-one derivatives have been synthesized through rhodium(III)-catalyzed oxidative annulative coupling processes. This method offers a straightforward access to synthetically and pharmaceutically important cyclopenta[b]pyrroles, showcasing the compound's applicability in catalysis and as a precursor in drug development (Juanjuan Du et al., 2013).
Exploring New Heterocyclic Structures
Additionally, the exploration of pyrrolotriazepine derivatives via experimental and computational studies highlights the versatility of pyrrole derivatives, particularly in forming complex heterocyclic structures that could have implications in pharmaceutical research and materials science (Nurettin Menges et al., 2013).
Multicomponent Synthesis Techniques
The development of novel multicomponent synthesis techniques for cyclopenta[b]pyrrol-5(1H)-one derivatives further underscores the compound's importance in organic chemistry. These techniques facilitate the formation of complex molecules, offering a pathway to synthesize new chemicals with potential applications in drug discovery and development (I. V. Dyachenko et al., 2020).
Propriétés
IUPAC Name |
4,6-dihydro-1H-cyclopenta[b]pyrrol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c9-6-3-5-1-2-8-7(5)4-6/h1-2,8H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDBFIHHHZORFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2=C1C=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476250 |
Source


|
| Record name | 4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one | |
CAS RN |
313663-81-9 |
Source


|
| Record name | 4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1314784.png)
![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate](/img/structure/B1314785.png)
![2,20-Dichloro-13,31-diethyl-4,22-dioxa-13,18,31,36-tetrazanonacyclo[19.15.0.03,19.05,17.06,14.07,12.023,35.024,32.025,30]hexatriaconta-1(36),2,5(17),6(14),7,9,11,15,18,20,23(35),24(32),25,27,29,33-hexadecaene](/img/structure/B1314786.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1314796.png)

![1-[(tert-Butoxy)carbonyl]-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B1314801.png)

